3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrCl2F3N It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzonitrile core. One common method involves the bromination and chlorination of 5-(trifluoromethyl)benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups on the benzonitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C8HBrCl2F3N |
---|---|
Molecular Weight |
318.90 g/mol |
IUPAC Name |
3-bromo-2,6-dichloro-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8HBrCl2F3N/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1H |
InChI Key |
ATKAQWHQALMOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)C#N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.